molecular formula C20H18F2N2O2S2 B12165543 N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide

Cat. No.: B12165543
M. Wt: 420.5 g/mol
InChI Key: SYLQRTVTAWJMRH-UHFFFAOYSA-N
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Description

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluoromethyl sulfanyl group attached to a phenyl ring, which is further connected to a methoxy-methylquinolinyl sulfanyl group via an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the difluoromethyl sulfanyl phenyl intermediate: This can be achieved through the reaction of 4-bromo-1-(difluoromethyl)benzene with thiourea, followed by hydrolysis.

    Synthesis of the methoxy-methylquinolinyl sulfanyl intermediate: This involves the reaction of 7-methoxy-4-methylquinoline with a suitable thiol reagent.

    Coupling of the intermediates: The final step involves coupling the two intermediates using an acetamide linkage, typically under mild conditions with a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The difluoromethyl sulfanyl and methoxy-methylquinolinyl groups are believed to play a crucial role in its biological activity. These groups can interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact molecular pathways involved are still under investigation, but it is hypothesized that the compound may inhibit certain signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide stands out due to the presence of both the difluoromethyl sulfanyl and methoxy-methylquinolinyl groups. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H18F2N2O2S2

Molecular Weight

420.5 g/mol

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C20H18F2N2O2S2/c1-12-9-19(24-17-10-14(26-2)5-8-16(12)17)27-11-18(25)23-13-3-6-15(7-4-13)28-20(21)22/h3-10,20H,11H2,1-2H3,(H,23,25)

InChI Key

SYLQRTVTAWJMRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)SCC(=O)NC3=CC=C(C=C3)SC(F)F

Origin of Product

United States

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